methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate
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Description
“Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate” is a complex organic compound. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate” is complex, with a benzofuran ring as a core structural unit . The absorption and emission spectra and dipole moments of similar compounds have been studied in solvents of different polarities at room temperature .Chemical Reactions Analysis
Benzofuran derivatives have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This process is conducive to the construction of complex benzofuran ring systems .Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent and selective cytotoxicity against certain cell lines , suggesting that they may target cellular structures or enzymes involved in cell growth and proliferation.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the function of a key enzyme, disrupt a critical cellular structure, or modulate a signaling pathway, thereby affecting the growth and survival of the cells .
Result of Action
The compound has been found to exhibit potent and selective cytotoxicity against certain cell lines . This suggests that the compound’s action results in the death of these cells, likely through the disruption of critical cellular processes or structures.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and composition of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells .
Future Directions
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that “methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate” and similar compounds could have promising future applications in the field of medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-26-19(24)15-8-3-2-7-14(15)18(23)22-12-6-11-21(13-22)17-10-5-4-9-16(17)20(25)27-21/h2-5,7-10H,6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCMQHTMABMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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